1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile, also known as 1-(2,4-dichlorophenyl)-1-cyclopropyl cyanide, is an organic compound with the molecular formula . It is classified as a nitrile due to the presence of the cyano group () attached to a cyclopropane ring. This compound is notable for its applications in organic synthesis and pharmaceutical research.
The compound is synthesized from 1,2,4-trichlorobenzene and 5-amino-2,3-dihydrothiophene-4-carbonitrile through a series of reactions involving alkali and solvents under controlled conditions. The synthesis method emphasizes safety and environmental friendliness, making it suitable for industrial production .
The preparation of 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile involves several key steps:
The reaction mechanism involves nucleophilic substitution where the nucleophile (from the 5-amino compound) attacks the electrophilic carbon in the trichlorobenzene derivative. The formation of the cyclopropane ring occurs through subsequent steps that stabilize the intermediate structures.
The molecular structure of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile can be represented as follows:
C1CC1(C#N)C2=C(C=C(C=C2)Cl)Cl
The compound features a cyclopropane ring bonded to a dichlorophenyl group and a cyano functional group .
1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile can undergo various chemical reactions typical of nitriles, including hydrolysis to form carboxylic acids, reduction to amines, or nucleophilic addition reactions. The reactivity is influenced by both the cyano group and the chlorinated aromatic system.
In biological contexts, compounds like 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile may interact with specific biological targets due to their structural properties. While specific mechanisms for this compound are not extensively documented, similar compounds often exhibit activity through modulation of enzyme functions or receptor interactions.
1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile has significant applications in:
This compound exemplifies the importance of chlorinated organic compounds in synthetic chemistry and their role in developing new therapeutic agents.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: